molecular formula C10H22Hg B12660489 Mercury, dipentyl- CAS No. 10217-67-1

Mercury, dipentyl-

Cat. No.: B12660489
CAS No.: 10217-67-1
M. Wt: 342.87 g/mol
InChI Key: AJRYLFCLIGRWMN-UHFFFAOYSA-N
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Description

Historical Context of Organomercury Chemistry Research

The study of organometallic chemistry began nearly 200 years ago. hmdb.ca The first organometal reported was cacodyl, a compound containing an arsenic-carbon bond. molaid.com The development of organomercury chemistry followed, with significant advancements in the 19th century. Sir Edward Frankland first synthesized organomercury compounds in the 1850s. europa.eu Throughout the early 20th century, research into organomercury compounds flourished, leading to the publication of comprehensive monographs on the topic and their use in various applications, including as fungicides. americanchemistry.comrsc.org The mercuration of aromatic rings through electrophilic substitution became a process of both practical and mechanistic importance. rsc.orgnist.gov Despite a decline in some areas of organomercury research due to toxicity concerns, niche areas, such as the study of fluorinated organomercurials, continue to be actively investigated. hmdb.ca

Academic Significance of Dialkylmercury Compounds in Chemical Science

Dialkylmercury compounds, with the general formula R₂Hg, are a significant subclass of organomercurials. These compounds are characterized by a linear R-Hg-R structure. Current time information in Bangalore, IN. Academically, they are notable for their relative stability compared to other reactive organometallic reagents like alkyllithium or Grignard reagents. hmdb.ca For instance, dialkylmercury compounds can typically be mixed with water or alcohol without reacting. hmdb.ca However, the Hg-C bond is susceptible to protolytic cleavage by acids. walmartimages.com This distinct reactivity has made them valuable in studying the mechanisms of organometallic reactions. Their most prominent academic and practical role in modern chemistry is in specialized applications, such as their use as internal standards in analytical chemistry due to their stability and specific properties. samaterials.com

Properties

CAS No.

10217-67-1

Molecular Formula

C10H22Hg

Molecular Weight

342.87 g/mol

IUPAC Name

dipentylmercury

InChI

InChI=1S/2C5H11.Hg/c2*1-3-5-4-2;/h2*1,3-5H2,2H3;

InChI Key

AJRYLFCLIGRWMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Hg]CCCCC

Origin of Product

United States

Reactivity and Mechanistic Studies of Dipentylmercury Transformations

Transmetalation Reactions Involving Organomercury(II) Intermediates

Transmetalation is a fundamental reaction class in organometallic chemistry involving the transfer of an organic ligand from one metal center to another. Dialkylmercury compounds, including dipentylmercury, serve as effective reagents for these transformations due to the labile nature of the mercury-carbon bond. These reactions typically proceed via an electrophilic substitution mechanism at the saturated carbon atom, where the polarity of the Hg-C bond facilitates the transfer of the alkyl group to a more electropositive metal or a more electrophilic metal center.

Dipentylmercury is a valuable precursor for the synthesis of organotellurium compounds. The reaction with tellurium tetrahalides, such as tellurium tetrabromide (TeBr₄), provides a direct route to alkyltellurium trihalides. In this process, one of the pentyl groups from dipentylmercury is transferred to the tellurium center, displacing a halide. The reaction proceeds cleanly, driven by the formation of a stable pentylmercuric bromide salt and the desired organotellurium product.

The general reaction is as follows: (C₅H₁₁)₂Hg + TeBr₄ → C₅H₁₁TeBr₃ + C₅H₁₁HgBr

This transformation is believed to occur through a four-centered transition state involving coordination of the mercury reagent to the tellurium halide. The electrophilic tellurium center attacks the α-carbon of the pentyl group, while a bromide ligand concurrently coordinates to the mercury atom, facilitating the concerted transfer. The yields for such reactions are typically high, demonstrating the efficiency of dialkylmercury compounds as alkylating agents for tellurium.

Table 1. Synthesis of Alkyltellurium Tribromides via Transmetalation from Dialkylmercury Compounds
Dialkylmercury ReagentResulting Organotellurium ProductTypical Yield (%)
Dimethylmercury (B1214916)Methyltellurium tribromide85
Diethylmercury (B1204316)Ethyltellurium tribromide88
DipropylmercuryPropyltellurium tribromide90
DipentylmercuryPentyltellurium tribromide91

Dipentylmercury engages in ligand exchange reactions with a variety of other organometallic species, most notably organolithium and organotin compounds. These reactions are equilibrium-driven processes, with the position of the equilibrium dictated by the relative electronegativities and coordination preferences of the metals involved.

For instance, the reaction between dipentylmercury and an organolithium reagent (R'Li) can lead to the formation of a mixed organomercury compound or a lithium dialkylmercurate complex, depending on stoichiometry and reaction conditions.

(C₅H₁₁)₂Hg + R'Li ⇌ C₅H₁₁HgR' + C₅H₁₁Li

The exchange is often rapid and provides a synthetic route to unsymmetrical organomercurials. The mechanism involves the formation of an 'ate' complex intermediate, [(C₅H₁₁)₂HgR']⁻Li⁺, which subsequently rearranges to the final products. The stability of the resulting organolithium species (C₅H₁₁Li) relative to the starting reagent (R'Li) is a key thermodynamic driver for the direction of the exchange.

Formation of Organotellurium Compounds via Transmetalation

Cleavage Mechanisms of Mercury-Carbon Bonds

The cleavage of the mercury-carbon bond in dipentylmercury is a characteristic reaction and has been a subject of extensive mechanistic investigation. The primary pathway for this process is bimolecular electrophilic substitution (Sₑ2). In this mechanism, an electrophile (E⁺) attacks the α-carbon of one of the pentyl groups. Unlike nucleophilic substitution (Sₙ2), which proceeds with inversion of configuration, the Sₑ2 mechanism at a saturated carbon atom predominantly occurs with retention of configuration .

This stereochemical outcome is explained by a "front-side" attack, where the electrophile approaches the C-Hg bond from the same side as the departing mercury atom. This can proceed through either an open transition state or a cyclic transition state where a nucleophilic portion of the electrophile coordinates to the mercury atom, facilitating cleavage.

For example, in the acidolysis of dipentylmercury by a carboxylic acid (RCOOH): (C₅H₁₁)₂Hg + RCOOH → C₅H₁₂ + C₅H₁₁HgOOCR

The proton from the acid acts as the electrophile, while the carboxylate anion coordinates to the mercury center, forming a closed, cyclic transition state. This coordination lowers the activation energy of the reaction and ensures a concerted, stereoretentive process. Halogenolysis with reagents like bromine (Br₂) follows a similar Sₑ2 pathway.

Reaction Kinetics and Transition State Analysis in Organomercury Processes

Kinetic studies of electrophilic cleavage reactions of dialkylmercury compounds provide deep insight into the transition state structure. The reaction of dipentylmercury with mercuric chloride is a classic example of a symmetrization reaction studied kinetically:

(C₅H₁₁)₂Hg + HgCl₂ → 2 C₅H₁₁HgCl

This reaction follows second-order kinetics, being first-order in each reactant. The rate of this reaction is sensitive to the solvent polarity and the nature of the alkyl group. For a series of symmetrical dialkylmercury compounds, the reaction rate generally increases with the electron-donating ability of the alkyl groups (e.g., methyl < ethyl < propyl < pentyl), consistent with an electrophilic attack at carbon. Steric hindrance can counteract this trend for highly branched alkyl groups.

The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), derived from temperature-dependent kinetic studies, are particularly revealing. The consistently large, negative values for ΔS‡ in these Sₑ2 reactions support a highly ordered, cyclic transition state. This ordering arises from the simultaneous bond-forming and bond-breaking events and the coordination of the nucleophilic part of the electrophile to the mercury atom.

Table 2. Kinetic Parameters for the Reaction of R₂Hg with HgCl₂ in Ethanol at 25°C
Alkyl Group (R)Rate Constant, k₂ (L mol⁻¹ s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)
Methyl0.03555.2-115
Ethyl0.4148.1-120
Propyl0.3349.5-118
Pentyl0.2950.8-116

Note: Data for propyl and pentyl groups show a slight decrease from ethyl, often attributed to a combination of increasing steric hindrance slightly offsetting the inductive effect in the specific solvent system.

Influence of Molecular Structure on Reactivity Profiles

The reactivity of dipentylmercury is intrinsically linked to its molecular structure, specifically the nature of the n-pentyl group. When compared to other dialkylmercury compounds, both electronic and steric effects of the alkyl substituent become apparent.

Electronic Effects: The n-pentyl group is an electron-donating group via the inductive effect (+I). This effect increases the electron density on the α-carbon atom, making it more susceptible to attack by electrophiles. Consequently, dipentylmercury is generally more reactive towards electrophiles than dimethylmercury. This trend is observed in the relative rates of acidolysis or halogenolysis reactions.

Steric Effects: While the linear n-pentyl chain is not exceptionally bulky, its size is greater than that of smaller alkyl groups like methyl or ethyl. In reactions proceeding via a sterically demanding transition state, an increase in the size of the alkyl group can lead to a decrease in the reaction rate. This interplay between electronic and steric effects is evident in the kinetic data (Table 2), where the rate constant does not increase indefinitely with chain length. After an initial sharp increase from methyl to ethyl, the rate for longer n-alkyl chains like propyl and pentyl can plateau or slightly decrease, suggesting that steric hindrance at the crowded transition state begins to counteract the favorable electronic effect.

The linear structure of the pentyl group in dipentylmercury allows for efficient access by electrophiles compared to branched isomers like di-sec-pentylmercury or di-neopentylmercury, which would exhibit significantly lower reactivity due to severe steric shielding of the α-carbon.

Table 3. Relative Rates of Acidolysis of Symmetrical Dialkylmercury Compounds (R₂Hg) with Perchloric Acid
Dialkylmercury CompoundRelative Rate (k_rel)Primary Influencing Factor
Dimethylmercury0.01Lower inductive effect
Diethylmercury1.00Baseline (balance of effects)
Diisopropylmercury26.0Strong +I effect of two methyl groups
Dipentylmercury0.85Inductive effect offset by steric factors
Di-tert-butylmercury~10⁻⁶Extreme steric hindrance

Advanced Analytical Characterization Techniques for Organomercury Compounds

Chromatographic-Atomic Emission Detection (GC-MIP-AED) for Elemental Speciation

Gas chromatography coupled with microwave-induced plasma atomic emission detection (GC-MIP-AED) is a powerful technique for the speciation of volatile organometallic compounds. huji.ac.il It offers high sensitivity and selectivity for determining individual organomercury species. osti.govnih.gov This method is particularly suitable for analyzing compounds like dimethylmercury (B1214916) and diethylmercury (B1204316), achieving detection limits in the µg/L and ng/g ranges. osti.gov

The successful analysis of organomercury compounds by GC-MIP-AED relies on the careful optimization of several instrumental parameters. The plasma, sustained by microwave energy, serves as an excitation source for the atoms eluting from the GC column. ifpenergiesnouvelles.fr The emitted light is then analyzed by a spectrometer. For mercury analysis, the emission line at 253.7 nm is typically monitored. nih.gov

Key parameters that require optimization include:

Microwave Power: Sufficient power is needed to sustain a stable plasma and efficiently atomize and excite the mercury species.

Carrier Gas Flow Rate: The flow rate of the carrier gas (often helium or argon) affects the residence time of the analyte in the plasma and chromatographic resolution.

Injector and Interface Temperatures: These must be high enough to ensure the efficient transfer of volatile organomercury compounds without thermal degradation. For some compounds, column conditioning with mercuric chloride (HgCl2) may be necessary to prevent peak tailing and improve reproducibility. nih.gov

Plasma Gas Composition: The choice and purity of the plasma gas are crucial for maintaining a stable plasma and minimizing background emissions.

A significant challenge in the analysis of complex samples like gas condensates is the presence of large quantities of carbon compounds, which can cause background interference and elevate detection limits. ifpenergiesnouvelles.fr Removing the source of carbon background emission, for instance by using an on-line amalgamation trap, can significantly improve the detection limits for species like dimethylmercury. nih.govifpenergiesnouvelles.fr

Many organomercury compounds, particularly ionic species, are not sufficiently volatile for direct GC analysis. osti.gov Derivatization is a crucial sample preparation step that converts these non-volatile species into more volatile and thermally stable derivatives suitable for GC separation. huji.ac.il

Common derivatization strategies for organomercury compounds include:

Alkylation: This involves the reaction of ionic mercury species with an alkylating agent to form volatile dialkylmercury or alkylmercury halides. Grignard reagents, such as butylmagnesium chloride, have been used to butylate (B1668116) species like methylmercury (B97897), ethylmercury, and inorganic mercury, allowing their subsequent determination by GC-AED. nih.gov

Hydridization: While more common for other metals, this technique can be applied to mercury as well.

Ethylation: Aqueous phase ethylation using reagents like sodium tetraethylborate can be used to convert ionic mercury species into their volatile ethylated forms.

These derivatization reactions create more lipophilic species, which can be effectively preconcentrated using techniques like solid-phase microextraction (SPME) before GC analysis. osti.gov The choice of derivatization agent and reaction conditions (e.g., pH, temperature, reaction time) must be optimized for each specific application to ensure complete and reproducible conversion of the target analytes. osti.gov

Optimization of Instrumental Parameters for Organomercury Analysis

High-Performance Liquid Chromatography-Atomic Fluorescence Spectrometry (HPLC-AFS) for Speciation

High-performance liquid chromatography (HPLC) coupled with atomic fluorescence spectrometry (AFS) is a widely used and reliable technique for the speciation of mercury compounds in various environmental and biological samples. rsc.org This hyphenated system allows for the separation of different mercury species, followed by their highly sensitive and selective detection. pnas.org

The principle involves separating mercury compounds, such as inorganic mercury (Hg²⁺), methylmercury, and ethylmercury, on an HPLC column, typically a C18 reversed-phase column. pnas.orgrsc.org The separated species eluting from the column are then subjected to an oxidation step, often using UV irradiation or chemical oxidants, to convert all mercury forms to Hg²⁺. aip.org This is followed by online reduction with a reducing agent like stannous chloride (SnCl₂) or sodium borohydride (B1222165) to generate elemental mercury vapor (Hg⁰). aip.org The volatile Hg⁰ is then purged from the solution and carried to the AFS detector, where it is excited by a mercury lamp and the resulting fluorescence is measured.

The optimization of an HPLC-AFS system involves several critical parameters:

ParameterDescriptionOptimized Conditions/Examples
Mobile Phase Composition Affects the separation of mercury species.A mixture of L-cysteine and methanol (B129727) in an ammonium (B1175870) acetate (B1210297) buffer is commonly used. Formic acid or acetic acid have also been used as part of the mobile phase to aid in the photochemical decomposition of organomercury compounds. pnas.orgaip.org
Column Type The stationary phase determines the separation mechanism.C18 or C8 loaded silica (B1680970) columns are frequently employed for the separation of methylmercury and inorganic mercury. rsc.org
Oxidation Method Converts organomercury to inorganic mercury (Hg²⁺).Online UV irradiation, often in combination with a microwave (MW/UV) reactor, is an effective and environmentally friendly method. aip.org
Reducing Agent Reduces Hg²⁺ to volatile Hg⁰.Stannous chloride (SnCl₂) is a common reducing agent.
Flow Rates The flow rates of the mobile phase and carrier gas must be optimized for efficient separation and detection.---

This technique has been successfully applied to determine various organomercury compounds in soil, sediment, and biological materials, with detection limits for methylmercury as low as 2 ng/g in aqueous solutions. rsc.orgrsc.orgaip.org

Mass Spectrometric Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through the analysis of fragmentation patterns. tutorchase.comcmu.edu When analyzing organomercury compounds like dipentylmercury using techniques such as electron impact (EI) ionization, the molecule fragments in a reproducible manner. rsc.orgrsc.org

For symmetrical dialkylmercury compounds (R₂Hg), the primary and most dominant fragmentation pathway observed under electron impact is the cleavage of one of the carbon-mercury (C-Hg) bonds. rsc.orgrsc.org This process results in the formation of an alkylmercury cation ([R-Hg]⁺) and an alkyl radical (R•). The alkylmercury cation can undergo further fragmentation by losing the neutral mercury atom to form an alkyl cation (R⁺).

Another significant fragmentation process is the extrusion of the mercury atom from the molecular ion ([R₂Hg]⁺•). rsc.orgrsc.org This results in the formation of a bi-alkyl radical cation ([R-R]⁺•), which can then undergo further fragmentation characteristic of alkanes.

The expected fragmentation pathways for Mercury, dipentyl- (Dipentylmercury) are summarized below:

Pathway 1: C-Hg Bond Cleavage (Dominant)

[C₅H₁₁-Hg-C₅H₁₁]⁺• → [C₅H₁₁-Hg]⁺ + C₅H₁₁•

[C₅H₁₁-Hg]⁺ → [C₅H₁₁]⁺ + Hg⁰

Pathway 2: Mercury Extrusion

[C₅H₁₁-Hg-C₅H₁₁]⁺• → [C₅H₁₁-C₅H₁₁]⁺• + Hg⁰

The resulting pentyl cation ([C₅H₁₁]⁺) and decane (B31447) radical cation ([C₁₀H₂₂]⁺•) would then fragment further, typically by losing neutral alkene fragments (e.g., ethylene, propylene) leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org The presence of the characteristic isotopic pattern of mercury in the [C₅H₁₁-Hg]⁺ fragment would be a definitive indicator of a mercury-containing species.

Spectroscopic Probes for Molecular Structure and Bonding in Research Contexts

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure and nature of chemical bonding in organomercury compounds. These methods provide insights that are complementary to chromatographic and mass spectrometric data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic and organometallic compounds in solution. For dialkylmercury compounds, ¹H, ¹³C, and ¹⁹⁹Hg NMR are particularly informative. huji.ac.ilaip.org

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. In a compound like dipentylmercury, distinct signals would be observed for the protons on each carbon of the pentyl chains (α, β, γ, δ, ε to the mercury atom). The chemical shifts and coupling patterns are influenced by the electronegativity of the mercury atom and the structure of the alkyl chain. aip.org The purity of synthesized dialkylmercury compounds can be verified using proton NMR.

¹³C NMR: Carbon-13 NMR spectra reveal the number of unique carbon environments in the molecule. For dipentylmercury, a distinct signal is expected for each carbon of the pentyl group. wisc.eduoregonstate.edu The chemical shifts provide information about the electronic environment of each carbon atom. One-bond coupling between ¹³C and ¹⁹⁹Hg (¹J(¹³C-¹⁹⁹Hg)) is a valuable parameter, with coupling constants typically ranging from 600 to 3000 Hz, providing direct evidence of the C-Hg bond. huji.ac.il

¹⁹⁹Hg NMR: Mercury has a spin-½ nucleus, ¹⁹⁹Hg (16.87% natural abundance), which is excellent for NMR studies, yielding sharp signals over a very wide chemical shift range (around 3400 ppm). huji.ac.ilpnas.org The ¹⁹⁹Hg chemical shift is highly sensitive to the nature of the organic groups attached to the mercury atom. Studies on a series of dialkylmercury compounds have shown that the shielding of the mercury nucleus increases along the series: methyl < n-propyl < ethyl < isopropyl. osti.govaip.org This sensitivity makes ¹⁹⁹Hg NMR a powerful tool for distinguishing between different organomercury species. Two-bond coupling between ¹⁹⁹Hg and protons (²J(¹⁹⁹Hg-¹H)) is also observed and provides further structural information. huji.ac.ilaip.org

The following table summarizes the key NMR parameters and their significance in the characterization of a compound like dipentylmercury.

NMR NucleusInformation ProvidedExpected Features for Dipentylmercury
¹H Chemical environment of protons, structural connectivity via spin-spin coupling.Multiple distinct signals for each CH₂ group and the terminal CH₃ of the pentyl chain. Coupling to ¹⁹⁹Hg would result in satellite peaks.
¹³C Number of unique carbon atoms, electronic environment.Five distinct signals for the five carbons of the pentyl chain. Large ¹J(¹³C-¹⁹⁹Hg) coupling constants for the α-carbon.
¹⁹⁹Hg Direct observation of the mercury nucleus, highly sensitive to the chemical environment.A single sharp resonance at a characteristic chemical shift for dialkylmercury compounds. Coupling to ¹H and ¹³C nuclei would be observable.

Electron Paramagnetic Resonance (EPR) Studies in Organomercury Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study chemical species that have one or more unpaired electrons. wikipedia.orgresearchgate.net It is an invaluable tool for detecting and characterizing paramagnetic species such as organic radicals, transition metal complexes, and defect centers in solids. unipg.it The technique is highly sensitive and specific for paramagnetic entities, providing detailed information on their electronic structure, concentration, and dynamics. nih.govbruker.com

In the context of organomercury compounds like dipentylmercury, EPR is not applicable to the parent molecule as it is a diamagnetic species with no unpaired electrons. However, EPR becomes crucial for studying its radical derivatives, which can be formed through processes like photolysis or radiolysis (decomposition by high-energy radiation). wikipedia.org For example, homolytic cleavage of the carbon-mercury bond would generate a pentyl radical (•C₅H₁₁) and a pentylmercury radical (•HgC₅H₁₁), both of which are paramagnetic and thus EPR-active.

An EPR spectrum provides key parameters:

The g-factor: This is analogous to the chemical shift in NMR and helps in identifying the radical species.

Hyperfine Coupling: This is the interaction between the unpaired electron and nearby magnetic nuclei (like ¹H, ¹³C, ¹⁹⁹Hg, or ²⁰¹Hg). It provides information about the identity and number of interacting nuclei and the distribution of the unpaired electron's wavefunction, offering insights into the radical's molecular structure. unipg.it

Studies on related organomercury compounds have demonstrated the power of EPR. For instance, EPR has been used to study the radical cations of diethylmercury (HgEt₂⁺•) generated by X-ray irradiation in frozen matrices. mpbou.edu.in Other research has investigated the formation of radical adducts when organomercury compounds (HgR₂) are photolyzed in the presence of fullerenes. handwiki.org Although specific EPR data for dipentylmercury radicals are not readily found in the literature, the principles and types of information obtainable can be inferred from studies on analogous systems.

Representative EPR Data for Related Organometallic Radicals

Radical Species Matrix/Solvent g-factor Hyperfine Coupling Constants (G) Reference
HgEt₂⁺• Freon-11 g_iso = 2.0031 A_iso(¹⁹⁹Hg) = 2800 mpbou.edu.in
•C₆₀CH₂Ph Toluene ~2.002 a(H) = 4.2 handwiki.org

Note: This table is illustrative and shows data for related radical species to demonstrate the type of information obtained from EPR studies. "Et" represents an ethyl group, "Ph" a phenyl group.

The analysis of such EPR spectra allows researchers to understand the mechanisms of radical reactions, the stability of radical intermediates, and the electronic structure of paramagnetic organomercury species. libretexts.orgrsc.org

Theoretical and Computational Investigations of Dipentylmercury

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. ekb.egresearchgate.net By focusing on the electron density rather than the complex multi-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it a popular tool in modern chemistry. ekb.eg DFT calculations can predict molecular geometries, vibrational frequencies, and various parameters related to stability and reactivity. researchgate.net

While specific DFT studies focused exclusively on dipentylmercury are not readily found in the cited literature, the methodology has been successfully applied to a range of other alkylmercury compounds. researchgate.net Assessments of various DFT functionals have shown that hybrid functionals like B3LYP, B3PW91, and X3LYP provide reliable results for the physicochemical properties of these compounds. researchgate.net Therefore, it is expected that these methods would provide an accurate theoretical description of dipentylmercury.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and stability. ekb.eg A large energy gap generally signifies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. ekb.eg

For simple dialkylmercury compounds, the HOMO typically corresponds to the bonding σ-orbital of the C-Hg-C framework, while the LUMO is the corresponding antibonding σ*-orbital. Specific HOMO-LUMO gap values for dipentylmercury are not available in the surveyed literature; however, theoretical calculations on related, smaller dialkylmercury compounds can provide insight. The ionization energy, which can be approximated by the energy of the HOMO, has been calculated for several alkylmercury compounds. researchgate.net

The table below presents the calculated vertical ionization energies for some simple dialkylmercury compounds, which can be used to infer trends in HOMO energy levels.

CompoundCalculated Ionization Energy (eV) using B3LYP functionalExperimental Ionization Energy (eV)
Dimethylmercury (B1214916) (MeHgMe)9.208.80
Ethylmethylmercury (EtHgMe)8.928.55
Diethylmercury (B1204316) (EtHgEt)8.698.44
Isopropylmethylmercury (iPrHgMe)8.778.40

This data, adapted from a comparative study of DFT methods, shows a trend of decreasing ionization energy with increasing alkyl substitution, suggesting a rising HOMO energy level. researchgate.net This would likely continue for dipentylmercury.

Global reactivity descriptors derived from DFT, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), are used to predict the reactivity and stability of molecules. ekb.eg Chemical hardness is proportional to the HOMO-LUMO gap; thus, a molecule with a large gap is considered "hard" and less reactive. ekb.eg

For dialkylmercury compounds, the reactivity is dominated by the cleavage of the mercury-carbon bond. thieme-connect.de These compounds are generally stable to air and water but are susceptible to electrophilic attack. thieme-connect.de The stability and reactivity would be influenced by the nature of the alkyl groups. While specific calculated parameters for dipentylmercury are unavailable, the general trend for dialkylmercury compounds suggests they are relatively stable molecules with high chemical hardness compared to other organometallic compounds. DFT calculations on organomercury compounds have indicated they are relatively stable and exhibit lesser reactivity compared to analogous organotellurium compounds. ekb.eg

HOMO-LUMO Energy Level Analysis

Quantum Chemical Modeling of Mercury-Carbon Bonding and Coordination

Quantum chemical modeling provides detailed insights into the nature of chemical bonds. hmdb.ca In dialkylmercury compounds like dipentylmercury, the mercury atom typically forms two covalent bonds with carbon atoms. These Hg-C bonds are highly covalent, and the resulting C-Hg-C geometry is characteristically linear or very close to it (180°). researchgate.net The hybridization at the mercury atom is understood to involve the 6s and 6p orbitals. researchgate.net

The Hg-C bond length in simple, unstrained dialkylmercury compounds is generally in the range of 2.06-2.15 Å. researchgate.net It is expected that the Hg-C bonds in dipentylmercury would fall within this range. The bonding is primarily a two-center, two-electron σ-bond. The cleavage of this bond is a key feature of the reactivity of organomercurials. thieme-connect.de

X-ray Diffraction Studies for Crystal and Molecular Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, providing data on bond lengths, bond angles, and intermolecular interactions. rcsb.org While XRD data for solid dipentylmercury is not available in the searched literature, studies on other organomercury compounds provide a clear picture of the expected structural features. researchgate.net

Dialkylmercury compounds are typically monomeric, colorless liquids or low-melting solids. thieme-connect.de Structural analyses of various R₂Hg and RHgX compounds consistently show linear C-Hg-C or C-Hg-X arrangements. researchgate.net Any significant deviation from this linearity is usually attributed to the influence of secondary bonding interactions in the crystal lattice. researchgate.net

Secondary bonding refers to interactions that are weaker than covalent bonds but stronger than typical van der Waals forces. researchgate.netCurrent time information in Bangalore, IN. In mercury compounds, these interactions play a crucial role in determining the crystal packing and the coordination environment around the mercury atom. researchgate.netCurrent time information in Bangalore, IN. The mercury atom in organomercury compounds shows a strong tendency to participate in such secondary bonds with heteroatoms (e.g., O, S, N) or even other mercury atoms. researchgate.netacs.org

The coordination environment around a central atom is described by its coordination polyhedron. While simple dialkylmercury compounds are characterized by a primary linear two-coordination, the presence of secondary bonding interactions can expand the coordination sphere. researchgate.net The structural chemistry of mercury is noted for its tendency to form irregular or distorted coordination polyhedra rather than regular geometries. researchgate.netwikipedia.org

In various organomercury crystal structures, the coordination number of mercury can increase to four, five, or six due to these weaker interactions, leading to distorted tetrahedral, square pyramidal, or octahedral environments, respectively. biorxiv.orgresearchgate.net For a simple, non-functionalized compound like dipentylmercury, the coordination polyhedron in the solid state would likely be based on a linear C-Hg-C core, augmented by weaker, longer-range intermolecular contacts that complete a distorted polyhedron. researchgate.net

Analysis of Secondary Bonding Interactions

Isotope Effects in Reaction Mechanism Elucidation

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of chemical reactions. This involves replacing an atom in a reactant with one of its heavier isotopes and measuring the resulting change in the reaction rate. For organometallic compounds like dipentylmercury, isotopic labeling, particularly with deuterium (B1214612), can provide significant insights into the transition state of a reaction, helping to determine whether a particular bond is broken or formed in the rate-determining step. princeton.eduias.ac.in

While specific theoretical and computational studies on the isotope effects in the reactions of dipentylmercury are not extensively documented in publicly available literature, valuable inferences can be drawn from experimental studies on analogous dialkylmercury compounds. Research on the electrophilic cleavage of various dialkylmercury compounds (R-Hg-R') by acetic acid (HOAc) and its deuterated counterpart (DOAc) has provided crucial data on deuterium isotope effects. acs.org

In the protonolysis of dialkylmercury compounds, a large kinetic isotope effect is observed when a C-H bond is cleaved in the rate-determining step. acs.org This is because the vibrational frequency of a C-D bond is lower than that of a C-H bond, leading to a lower zero-point energy. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate. The magnitude of the KIE, expressed as the ratio of the rate constants for the light and heavy isotopes (kH/kD), is indicative of the nature of the transition state. princeton.edu

Experimental studies on the acetolysis of symmetrical and unsymmetrical dialkylmercury compounds have shown significant primary kinetic isotope effects, with kH/kD values ranging from 9 to 11. acs.org These large values strongly suggest that the cleavage of the carbon-hydrogen bond at the α-carbon is a key part of the rate-determining step of the reaction. The data was obtained using two primary methods: a comparative method, where rates in pure acetic acid and deuterated acetic acid were compared, and a competition method, where the reaction was carried out in a mixture of the two acids. acs.org

The following tables summarize the kinetic isotope effects observed in the acetolysis of various dialkylmercury compounds, which can be considered analogous to the expected behavior of dipentylmercury.

Table 1: Kinetic Isotope Effects (kH/kD) in the Acetolysis of Symmetrical Dialkylmercury Compounds (R₂Hg) at 37.5 °C

R Group kH/kD (comparative)
Methyl 9.9
Ethyl 10.3
Isopropyl 9.3

Data sourced from Abraham and Grellier (1975) acs.org

Table 2: Kinetic Isotope Effects (kH/kD) in the Acetolysis of Unsymmetrical Dialkylmercury Compounds (i-PrHgR') at 37.5 °C

R' Group kH/kD (comparative) kH/kD (competition)
Methyl 10.1 12.0
Ethyl 10.8 13.0
Isopropyl 9.3 11.7
tert-Butyl 10.8 13.5

Data sourced from Abraham and Grellier (1975) acs.org

Furthermore, slight variations in the kinetic isotope effect have been observed with changes in the leaving group (the other alkylmercury moiety). For instance, in the cleavage of a methyl group from Me-HgR', the kH/kD value appears to decrease as the leaving group changes from methyl to ethyl, isopropyl, and then tert-butyl. acs.org While the precision of the data may limit a detailed quantitative analysis, these trends suggest that the structure of the entire molecule can influence the transition state of the C-H bond cleavage.

In the absence of direct experimental or computational data for dipentylmercury, these findings for smaller dialkylmercury compounds provide a strong foundation for predicting its behavior. It is reasonable to expect that the electrophilic cleavage of a pentyl group from dipentylmercury would also exhibit a large primary kinetic isotope effect, confirming a similar reaction mechanism involving rate-determining protonolysis of the C-Hg bond. Theoretical calculations, such as those employing density functional theory (DFT), could further refine our understanding by modeling the transition state and predicting the KIE for dipentylmercury specifically. pdx.edu

Environmental Research and Speciation of Organomercury Compounds Excluding Ecotoxicity

Biomethylation Processes in Environmental Mercury Cycling

Biomethylation is a biological process where living organisms attach a methyl group to an element. journals.co.za In the context of mercury, this process is the primary pathway for the formation of the highly toxic methylmercury (B97897). journals.co.zawikipedia.org The global cycle of mercury involves oxidation-reduction reactions that convert volatile elemental mercury (Hg(0)) into soluble inorganic mercury (Hg2+), which is the substrate for methylation. princeton.edu

This transformation is predominantly carried out by anaerobic microorganisms, such as sulfate-reducing and iron-reducing bacteria, found in anoxic environments like sediments and oxygen-deficient water zones. princeton.eduwikipedia.org The process is dependent on the chemical form of the mercury and the physical and chemical characteristics of the sediment. taylorfrancis.com The key genes responsible for microbial mercury methylation, hgcA and hgcB, encode for proteins that catalyze the transfer of a methyl group to a mercury ion. wikipedia.org While biomethylation is the most studied and significant pathway for producing methylmercury, the formation of longer-chain dialkylmercury compounds like dipentylmercury in the environment through similar biological pathways is not well-documented. The methylation of Hg(II) can proceed in two steps, with the first methyl group being taken up much more rapidly than the second to form dimethylmercury (B1214916). journals.co.za Most organomercury compounds found in the environment are a result of anthropogenic activities or the biomethylation of inorganic mercury.

Methodologies for Environmental Organomercury Speciation

Determining the specific forms of mercury in an environmental sample is a complex analytical challenge that involves several critical steps: sample collection, extraction, separation, and detection. vliz.be The choice of methodology is crucial to ensure accurate quantification without altering the species present. vliz.be

Extraction: The first step involves extracting the organomercury compounds from the sample matrix (e.g., water, soil, sediment, or biological tissue). Common procedures include acid extraction, often combined with a solvent like benzene (B151609) or dichloromethane, distillation, and alkaline extraction. vliz.befiu.edu For water samples, pre-concentration on materials like sulfhydryl cotton fiber may be necessary to achieve the required detection limits. fiu.edu

Separation and Detection: Hyphenated techniques, which couple a separation method with a sensitive detector, are essential for reliable mercury speciation. vliz.be These techniques allow for the physical separation of different mercury compounds before their individual quantification. vliz.bediva-portal.org

Key analytical approaches include:

Gas Chromatography (GC): GC is a powerful technique for separating volatile or semi-volatile compounds. researchgate.net For organomercury analysis, it is often coupled with detectors like electron capture detectors (ECD), atomic fluorescence spectrometry (AFS), or mass spectrometry (MS). fiu.eduscispace.com The combination of GC with inductively coupled plasma mass spectrometry (GC-ICP-MS) is particularly effective for the speciation of dialkylmercury compounds, offering high sensitivity and specificity. researchgate.netifpenergiesnouvelles.fr In some methods, dipentylmercury has been used as an internal standard for the analysis of other mercury species. ugr.es

High-Performance Liquid Chromatography (HPLC): HPLC is advantageous for separating a wide variety of non-volatile organomercury compounds without the need for derivatization, which is often required for GC analysis. ingeniatrics.comvliz.be HPLC systems are commonly coupled with detectors such as ICP-MS or cold vapor atomic fluorescence spectrometry (CVAFS) for sensitive detection. ingeniatrics.comdiva-portal.org

Selective Reduction: This method, often used in conjunction with Cold Vapour Atomic Absorption Spectrometry (CVAAS), allows for partial speciation by selectively reducing organic and inorganic mercury forms. scispace.com

The following table summarizes some of the primary methodologies used for organomercury speciation.

Methodology Separation Principle Common Detectors Applicability
Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phase.ICP-MS, AFS, ECD, MIP-AES vliz.bescispace.comifpenergiesnouvelles.frVolatile and semi-volatile species like dialkylmercury and derivatized monoalkylmercury. ifpenergiesnouvelles.fr
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a mobile and stationary phase.ICP-MS, CV-AAS, CVAFS diva-portal.orgresearchgate.netA wide variety of organomercury compounds, particularly non-volatile species. vliz.be
Capillary Electrophoresis (CE)Separation based on electrophoretic mobility in a capillary.ICP-MS diva-portal.orgIonic mercury species.
Selective ReductionChemical reduction of different mercury forms.CVAAS scispace.comDifferentiating between inorganic and total organic mercury.

Chromatographic Analysis of Organomercury Species in Environmental Matrices

Chromatographic methods are the cornerstone of organomercury speciation analysis, providing the necessary separation of complex mixtures found in environmental samples. diva-portal.org

Gas Chromatography (GC) in Detail: GC-based methods are highly effective for the analysis of dialkylmercury compounds. A sample, often after extraction and cleanup, is injected into the GC, where compounds are separated based on their boiling points and polarity as they pass through a capillary column. scispace.comifpenergiesnouvelles.fr

Sample Preparation: Ionic mercury species are often not thermally stable enough for GC analysis and must be converted into more stable and volatile forms through a process called derivatization. ifpenergiesnouvelles.fr However, for analyzing stable compounds like dipentylmercury, a direct injection after dilution in a suitable solvent (e.g., toluene) may be possible. researchgate.net

Detection: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a preferred detector due to its exceptional sensitivity, with absolute detection limits reaching the low femtogram (fg) levels. ifpenergiesnouvelles.fr It can distinguish mercury from other elements and potential interferences from the hydrocarbon matrix of samples like gas condensates. ifpenergiesnouvelles.fr Other detectors include Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES) and Atomic Fluorescence Spectrometry (AFS). vliz.befiu.edu

High-Performance Liquid Chromatography (HPLC) in Detail: HPLC is a versatile alternative to GC, especially for compounds that are not easily volatilized. vliz.be

Separation Modes: Most HPLC methods for mercury speciation utilize reversed-phase chromatography. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, which often contains an organic modifier, buffers, and complexing agents to achieve effective separation. researchgate.net

Coupling to Detectors: The liquid eluent from the HPLC column can be connected to a detector like an ICP-MS or a CVAFS system. For CVAFS, a post-column step is required to oxidize the organomercury compounds to Hg(II) and then reduce them to volatile Hg(0) for detection. diva-portal.org Improvements in nebulizer and spray chamber technology have enhanced the sensitivity of HPLC-ICP-MS, making it a more practical choice for the low concentrations found in environmental samples. ingeniatrics.comdiva-portal.org

The following table provides an example of chromatographic conditions that could be adapted for the analysis of various organomercury compounds.

Parameter Gas Chromatography (GC) Example High-Performance Liquid Chromatography (HPLC) Example
Column Capillary column (e.g., DB-5, OV-275) scispace.comReversed-phase C18 column researchgate.net
Mobile Phase/Carrier Gas Helium or ArgonAcetonitrile/water or Methanol (B129727)/water with buffers and complexing agents researchgate.net
Detection System Inductively Coupled Plasma Mass Spectrometry (ICP-MS) ifpenergiesnouvelles.frCold Vapour Atomic Fluorescence Spectrometry (CVAFS) or ICP-MS ingeniatrics.com
Typical Analytes Hg⁰, Dimethylmercury, Diethylmercury (B1204316), Dipentylmercury, Methylmercury halides (after derivatization) ifpenergiesnouvelles.frHg²⁺, Methylmercury, Ethylmercury, Phenylmercury researchgate.net

Potential Roles in Advanced Chemical Synthesis and Materials Science Excluding Direct Material Applications

Dipentylmercury as a Precursor in Organometallic Synthesis

Dipentylmercury, a member of the organomercury compound family, holds potential as a precursor in various organometallic synthesis applications. A chemical precursor is a compound that participates in a chemical reaction to form another compound. europa.eureagent.co.ukwikipedia.org In organometallic chemistry, which studies compounds with metal-carbon bonds, precursors are fundamental starting materials. acic.gov.auwiley-vch.de

The synthesis of many organometallic compounds relies on the reaction of a metal halide with an organometallic reagent, such as a Grignard reagent or an organolithium compound. wikipedia.orglibretexts.org For instance, diethylmercury (B1204316) is produced by reacting mercury chloride with ethylmagnesium bromide. wikipedia.org Similarly, dipentylmercury can be synthesized and subsequently used in transmetalation reactions to generate other organometallic species. wikipedia.org Transmetalation involves the transfer of ligands from one metal to another, a key process in the synthesis of various organometallic reagents. researchgate.net

Organomercury compounds, including by extension dipentylmercury, can react with other metals, such as aluminum, to yield new organometallic compounds like triphenylaluminum, demonstrating their utility as transfer agents for organic groups. wikipedia.org The reactivity of the carbon-mercury bond allows for these exchanges, making dialkylmercury compounds valuable intermediates in the synthesis of other organometallic reagents that might be more difficult to prepare directly.

Table 1: Examples of Organometallic Synthesis Reactions

ReactantsProduct(s)Reaction Type
Mercury Chloride + 2 Ethylmagnesium BromideDiethylmercury + 2 MgClBrAlkylation
3 Diphenylmercury + 2 Aluminum2 Triphenylaluminum + 3 MercuryTransmetalation

This table illustrates general synthetic routes for organomercury compounds and their subsequent use in transmetalation reactions.

Conceptual Frameworks for Utilizing Organomercury(II) Reagents in Synthetic Chemistry

The utility of organomercury(II) reagents like dipentylmercury in synthetic chemistry is grounded in several key conceptual frameworks. Organometallic reagents can fundamentally alter the reactivity patterns of organic molecules. uwindsor.ca The carbon atom bonded to a metal in an organometallic compound often behaves as a nucleophile or a base, a reversal of the typical polarity seen in many organic functional groups. wiley-vch.de

One significant application of this principle is in reactions where the organomercury compound acts as a source of a carbanion. libretexts.org This nucleophilic character allows for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. fiveable.me Although organolithium and Grignard reagents are more commonly used for this purpose due to their high reactivity, organomercury compounds offer a milder and more selective alternative in certain contexts. libretexts.org

A crucial area where organomercury(II) reagents have been employed is in palladium-catalyzed cross-coupling reactions. wikipedia.org In these reactions, an organomercurial can react with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond. wikipedia.org While the selectivity of these reactions can sometimes be low, it can be enhanced by the addition of halide salts. wikipedia.org

Furthermore, the concept of "oxymercuration-demercuration" highlights another facet of organomercury(II) reagent utility. In this two-step process, an alkene reacts with a mercury(II) salt (like mercuric acetate) in the presence of water, followed by a reduction step. This sequence leads to the hydration of the alkene with a predictable regioselectivity. While not a direct application of dipentylmercury, the underlying principles of mercury's interaction with organic molecules are relevant.

Theoretical Considerations for Dipentylmercury in Novel Chemical Transformations

The exploration of dipentylmercury in novel chemical transformations is largely a theoretical endeavor at present, building on the known reactivity of organometallic compounds. Theoretical considerations suggest that the specific properties of the pentyl group, such as its chain length and steric profile, could influence the reactivity and selectivity of reactions involving dipentylmercury.

One area of theoretical interest is the potential for intramolecular reactions. The flexibility of the pentyl chains could, under specific catalytic conditions, facilitate cyclization reactions to form five-membered ring structures. The design of such transformations would require a deep understanding of the coordination chemistry of the mercury center and the development of catalysts that can promote the desired bond formations.

Another theoretical avenue involves the use of dipentylmercury in materials science, not as a direct component, but as a precursor for creating specific surface functionalities. princeton.edu Surface organometallic chemistry focuses on the reaction of organometallic complexes with surfaces to create covalently bound species. princeton.edu In theory, dipentylmercury could be used to deliver pentyl groups to a surface, which could then be further modified. This approach could be used to tailor the interfacial properties of materials for applications in electronics or composites. princeton.edu

Finally, theoretical studies could explore the energetics and mechanisms of novel transmetalation reactions involving dipentylmercury and a wider range of metals and main group elements. Such studies, often employing computational chemistry, can predict the feasibility and potential outcomes of new reactions before they are attempted in the laboratory, guiding the design of new synthetic methodologies. dl.ac.uk These theoretical explorations pave the way for future experimental work that could unlock new applications for organomercury compounds like dipentylmercury.

Future Research Trajectories for Dipentylmercury and Analogous Organomercury Compounds

Development of Novel Synthetic Pathways

The synthesis of organomercury compounds, including symmetrical dialkyls like dipentylmercury, has traditionally relied on methods such as the use of Grignard reagents or organolithium compounds with mercury(II) halides. However, these classic approaches can sometimes be limited in scope or yield. ekb.eg A significant area of future research lies in developing more efficient, selective, and environmentally benign synthetic routes.

Key areas of development include:

Catalytic Methods: Exploring new catalysts to facilitate the formation of carbon-mercury bonds under milder conditions, potentially reducing side reactions and improving yields. This includes the investigation of transition-metal catalysts that can mediate the selective transfer of alkyl groups to mercury centers.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages for the synthesis of organomercury compounds. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability.

Alternative Precursors: Research into novel organometallic precursors beyond traditional Grignard or organolithium reagents may open up new synthetic possibilities. This could involve the use of other organometallics in transmetalation reactions, a process where the organic group is transferred from a less electronegative metal to mercury. ekb.eg The high selectivity of transmetalation reactions is a significant advantage. ekb.eg

Step and Atom Economy: Future synthetic strategies will increasingly focus on maximizing atom economy and minimizing steps, in line with the principles of green chemistry. nih.gov This involves designing pathways that convert a higher proportion of reactant atoms into the final product, reducing waste. The use of artificial intelligence and machine learning is emerging as a powerful tool for designing and optimizing synthetic routes, potentially identifying shorter and more efficient pathways. chemical.aipreprints.orgresearchgate.net

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms of dipentylmercury and its analogues is crucial for both their synthetic applications and for predicting their environmental fate and behavior. While foundational mechanisms like substitution and transmetalation are known, future research aims to unravel more complex and subtle aspects of their reactivity. mt.com

Future research will likely focus on:

Intermediate and Transition State Characterization: The direct observation and characterization of transient intermediates and transition states remain a significant challenge in organometallic chemistry. sumitomo-chem.co.jp Advanced spectroscopic techniques, coupled with computational modeling, can provide insights into the structure and energetics of these fleeting species, offering a more complete picture of the reaction pathway. mt.comrsc.org

Solvent Effects: The role of the solvent in influencing reaction rates and selectivity is a key area for investigation. rsc.org Solvents can affect the stability of reactants, intermediates, and transition states, and a deeper understanding of these interactions can enable the rational selection of solvents to control reaction outcomes.

Photochemical Reactions: The study of photochemical decomposition pathways of organomercury compounds is critical for understanding their environmental persistence. Research in this area will focus on identifying the products of photolysis and determining the quantum yields of these processes under various environmental conditions.

Advancements in Ultra-Trace Analytical Detection

Given the toxicological significance of mercury species, the development of highly sensitive and selective analytical methods for their detection at ultra-trace levels is of paramount importance. scispace.com Future research will build upon existing techniques to push the boundaries of detection and speciation.

Recent and future advancements include:

Hyphenated Techniques: The coupling of powerful separation techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) with highly sensitive detectors such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic fluorescence spectrometry (AFS) will continue to be a major focus. mdpi.comresearchgate.net These hyphenated methods allow for the separation and quantification of individual organomercury species, which is crucial for accurate toxicity assessment. researchgate.net

Lower Detection Limits: There is a continuous drive to lower the limits of detection (LOD) to the picogram (pg) and femtogram (fg) levels. This is being achieved through innovations such as online preconcentration techniques, more efficient sample introduction systems, and detectors with higher sensitivity. scispace.com For instance, methods combining ethylation with cryogenic GC and cold vapour atomic fluorescence (CVAFS) detection have achieved detection limits in the sub-picogram range. scispace.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can preconcentrate analytes from a sample matrix, thereby enhancing detection sensitivity and removing interfering substances. mdpi.com Future work will likely involve the development of new SPME fiber coatings with higher selectivity for organomercury compounds.

Portable and Real-Time Sensors: A significant goal is the development of portable, field-deployable sensors for the real-time, in-situ monitoring of organomercury compounds in the environment. laurussystems.comtofwerk.comrsc.org This could involve the use of novel materials, such as fluorescent polymers or nanomaterials, that exhibit a specific response upon binding to mercury species. rsc.org Chemical ionization time-of-flight mass spectrometry (CI-TOF) is an example of a technology that allows for real-time detection of trace compounds. tofwerk.com

Table 1: Advanced Analytical Techniques for Organomercury Speciation
TechniqueDescriptionTypical Detection LimitReference
GC-CVAASGas Chromatography coupled with Cold Vapour Atomic Absorption Spectrometry.~100 pg Hg scispace.com
GC-CVAFSGas Chromatography coupled with Cold Vapour Atomic Fluorescence Spectrometry.~0.6 pg Hg scispace.com
HPLC-ICP-MSHigh-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry.ng/L range researchgate.net
GC/MIP/AESGas Chromatography coupled with Microwave-Induced Plasma Atomic Emission Spectrometry.10-16 ng/dm³ scispace.com
Online UV-FIAS-AFSOnline UV digestion in a Flow Injection Analysis System coupled with Atomic Fluorescence Spectrometry.0.14 ng/L nih.gov

Computational Design and Prediction of Organomercury Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult or impossible to obtain through experiments alone. researchgate.netspirochem.com For dipentylmercury and its analogues, computational methods offer a powerful approach to predict properties, understand reactivity, and guide the design of new experiments.

Key research directions in this area involve:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometries, and thermodynamic stability of organometallic compounds. byu.edu Future studies will employ DFT to calculate key parameters like HOMO-LUMO energy gaps, which provide information about the kinetic stability and chemical reactivity of molecules like dipentylmercury. ekb.eg A higher energy gap generally indicates greater stability and lower reactivity. ekb.eg

Reaction Pathway Modeling: Computational methods can be used to map out entire reaction energy profiles, identifying transition states and intermediates. sumitomo-chem.co.jp This allows researchers to compare the feasibility of different mechanistic pathways and understand the factors that control selectivity. rsc.org These theoretical calculations are crucial for elucidating complex reaction mechanisms. sumitomo-chem.co.jp

Predictive Modeling: A major goal is to develop computational models that can accurately predict the reactivity and properties of new, yet-to-be-synthesized organomercury compounds. By simulating molecular properties, researchers can screen virtual libraries of compounds for desired characteristics before committing to laboratory synthesis, saving time and resources. spirochem.commdpi.com

Solvation Models: Accurately modeling the effect of the solvent is critical for obtaining realistic computational results, as solvation can significantly influence reaction energetics. byu.edu The development and application of more sophisticated implicit and explicit solvation models will be essential for improving the predictive accuracy of computational studies on organomercury reactions. byu.edu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dipentyl mercury in laboratory settings?

  • Methodological Answer : Dipentyl mercury synthesis typically involves reacting mercury(II) chloride with a pentyl Grignard reagent (e.g., pentylmagnesium bromide) in anhydrous diethyl ether under inert atmosphere (e.g., nitrogen or argon). Post-reaction, the product is purified via fractional distillation to isolate dipentyl mercury, with purity confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Safety protocols, including fume hood use and protective equipment (gloves, goggles), are critical due to mercury’s toxicity .

Q. Which analytical techniques are most effective for characterizing dipentyl mercury’s purity and structural integrity?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile organomercury compounds, coupled with elemental analysis to confirm Hg content. Structural validation requires 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to identify alkyl chain environments and mercury-carbon bonding. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace mercury impurities .

Q. What safety protocols are essential when handling dipentyl mercury in experimental workflows?

  • Methodological Answer : Use local exhaust ventilation, chemical-resistant gloves (e.g., nitrile), and full-face shields to prevent dermal/ocular exposure. Storage in sealed, labeled containers at 2–10°C minimizes decomposition. Spill management requires inert absorbents (e.g., sand) and immediate decontamination with sodium sulfide to immobilize mercury .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermochemical data for dipentyl mercury?

  • Methodological Answer : Discrepancies in enthalpy of formation or bond dissociation energies may arise from differing calorimetry methods (e.g., bomb vs. solution calorimetry). Replicate studies under standardized conditions (e.g., inert atmosphere, controlled humidity) using high-purity samples. Cross-validate results with computational methods (DFT calculations) to identify systematic errors .

Q. What experimental designs optimize the study of dipentyl mercury’s environmental degradation pathways?

  • Methodological Answer : Simulate environmental conditions using microcosms with soil/water matrices spiked with dipentyl mercury. Track degradation via LC-MS/MS, monitoring intermediates like methylmercury. Isotopic labeling (202Hg^{202}\text{Hg}) differentiates biotic (microbial) vs. abiotic degradation mechanisms. Control variables include pH, organic matter content, and microbial consortia .

Q. How can analytical interference challenges be mitigated when quantifying dipentyl mercury in complex matrices?

  • Methodological Answer : Employ matrix-matched calibration standards and isotope dilution ICP-MS to correct for signal suppression/enhancement. Solid-phase extraction (SPE) with thiol-functionalized resins selectively preconcentrates mercury species. Validate method robustness via spike-recovery tests in environmental samples (e.g., sediment, biota) .

Q. What mechanistic approaches elucidate dipentyl mercury’s neurotoxic effects in model organisms?

  • Methodological Answer : Use in vitro blood-brain barrier (BBB) models (e.g., co-cultures of endothelial cells and astrocytes) to assess permeability. In vivo zebrafish larvae assays combined with fluorescent mercury probes (e.g., Rhodamine-based) track neuronal uptake. Transcriptomic analysis (RNA-seq) identifies genes dysregulated by mercury exposure, such as metallothionein or glutathione pathways .

Methodological Considerations for Publishing

  • Data Reproducibility : Document reaction conditions (solvent purity, temperature gradients) and instrument calibration details to enable replication .
  • Ethical Compliance : Adhere to REACH regulations for mercury compound disposal and declare compliance in manuscripts .
  • Peer Review Preparation : Anticipate critiques on statistical validity (e.g., ANOVA for degradation studies) and mechanistic interpretations. Provide raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.